molecular formula C7H5BrClNO2 B13346600 2-(5-Bromo-6-chloropyridin-3-yl)acetic acid

2-(5-Bromo-6-chloropyridin-3-yl)acetic acid

Cat. No.: B13346600
M. Wt: 250.48 g/mol
InChI Key: OTEFXLCJCYROAS-UHFFFAOYSA-N
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Description

2-(5-Bromo-6-chloropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-6-chloropyridin-3-yl)acetic acid typically involves the halogenation of pyridine derivatives followed by acetic acid substitution. One common method is the bromination and chlorination of 3-pyridineacetic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-6-chloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the halogenated pyridine ring to less substituted derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(5-Bromo-6-chloropyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Bromo-6-chloropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The halogenated pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid
  • 2-(5-Chloropyridin-3-yl)acetic acid
  • 2-(6-Chloropyridin-3-yl)acetic acid

Uniqueness

2-(5-Bromo-6-chloropyridin-3-yl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual halogenation provides distinct chemical properties, such as increased reactivity and potential for selective functionalization. These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

2-(5-bromo-6-chloropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5BrClNO2/c8-5-1-4(2-6(11)12)3-10-7(5)9/h1,3H,2H2,(H,11,12)

InChI Key

OTEFXLCJCYROAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)CC(=O)O

Origin of Product

United States

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